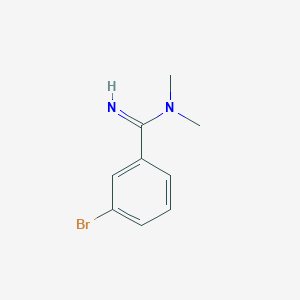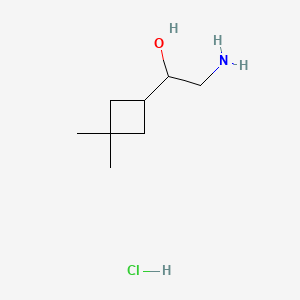
ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and a keto group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the pyrazole ring and keto group allows for strong binding interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the keto group.
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanoic acid: Similar structure but contains a carboxylic acid group instead of an ethyl ester group.
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Similar structure but contains an amide group instead of an ester group.
Uniqueness
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate is unique due to the presence of both an ethyl ester group and a keto group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
ethyl 3-(1,5-dimethylpyrazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)12(3)11-8/h5H,4,6H2,1-3H3 |
InChI 键 |
IASGVLCZSHTUPI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=NN(C(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione](/img/structure/B13495108.png)
![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)

![4-(1-Amino-2-hydroxyethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B13495150.png)
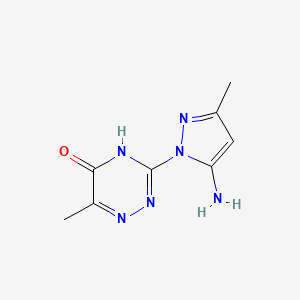
methanone](/img/structure/B13495169.png)
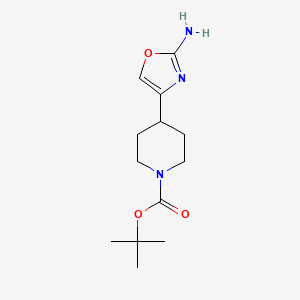
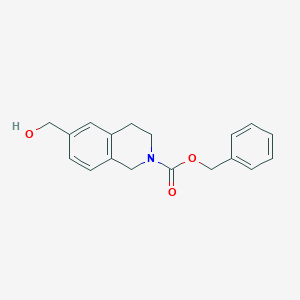
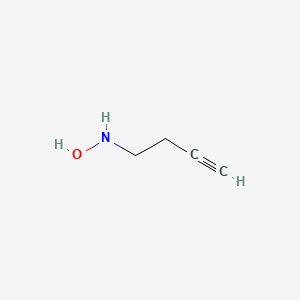
![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
